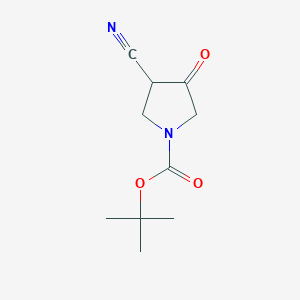

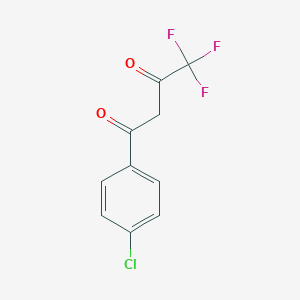

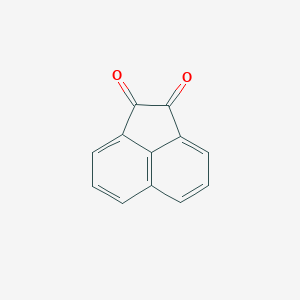

![molecular formula C6H8N2 B042012 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol CAS No. 107862-65-7](/img/structure/B42012.png)

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol

Übersicht

Beschreibung

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (also known as DHPP) is an organic heterocyclic compound that belongs to the pyrrolo[1,2-b]pyrazole class of compounds. DHPP is a small molecule that is used in a variety of organic synthesis reactions and is an important building block for the synthesis of other compounds. DHPP has been used in many scientific research applications due to its unique structure and its ability to form strong complexes with other molecules.

Wissenschaftliche Forschungsanwendungen

Antikoagulanstherapie

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol: Derivate wurden auf ihr Potenzial als duale Inhibitoren der Blutgerinnungsfaktoren Xa und XIa untersucht . Diese Faktoren spielen eine entscheidende Rolle in der Blutgerinnungskaskade, und ihre Hemmung kann Thrombose unterdrücken und gleichzeitig die Auswirkungen auf die normale Hämostase minimieren. Die Synthese dieser Derivate beinhaltet die Kombination von Pyrrolochinolinon- und Thiazolfragmenten, die zu einer neuen Generation von Antikoagulanzien führen könnten.

Anti-inflammatorische und analgetische Anwendungen

Verbindungen, die von This compound abgeleitet sind, wurden bei der Herstellung von Withasomnin-Molekülen und Pyrazolalkaloiden verwendet. Diese Moleküle haben Anwendungen für die Entwicklung von entzündungshemmenden Verbindungen und Analgetika, was ihr Potenzial bei der Schmerzbehandlung und Entzündungsbekämpfung zeigt .

Antitumoraktivität

Bestimmte funktionelle Derivate von This compound haben sich bei der Antitumoraktivität als vielversprechend erwiesen. Dieses Pharmakophor war Teil von Verbindungen, die Eigenschaften aufweisen, die möglicherweise für die Krebstherapie nützlich sind .

Antibakterielle und antimykotische Eigenschaften

Das heterocyclische Fragment von This compound wurde in Verbindungen mit antimikrobiellen und antimykotischen Aktivitäten identifiziert. Dies deutet auf seine Nützlichkeit bei der Entwicklung von Behandlungen für verschiedene Infektionen hin .

Antiviren- und Antioxidansverwendungen

Die Forschung zeigt, dass Derivate von This compound möglicherweise antivirale und antioxidative Aktivitäten besitzen. Diese Eigenschaften sind unerlässlich für die Entwicklung von Medikamenten, die Virusinfektionen und oxidativem Stress-bedingte Krankheiten bekämpfen können .

Hemmung der Angiogenese

This compound: ist auch ein Schlüsselmolekül bei der Entwicklung von Angiogeneseinhibitoren. Diese Inhibitoren können das Wachstum neuer Blutgefäße blockieren, was ein kritischer Prozess bei Tumorwachstum und Metastasierung ist .

Zwischenprodukte der organischen Synthese

In der organischen Synthese dient This compound als Zwischenprodukt bei der Herstellung verschiedener biologisch aktiver Moleküle. Seine Vielseitigkeit in chemischen Reaktionen macht es zu einer wertvollen Verbindung in der Forschung der pharmazeutischen Chemie .

Safety and Hazards

Wirkmechanismus

Mode of Action

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole interacts with its target by inhibiting the kinase activity of the TGF-βI receptor . This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes controlled by this receptor.

Biochemical Pathways

The compound affects the TGF-β signaling pathway . By inhibiting the TGF-βI receptor, it disrupts the normal signaling cascade, affecting downstream effects such as cell growth and differentiation.

Result of Action

The inhibition of the TGF-βI receptor by 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole leads to a disruption in the normal cellular processes controlled by this receptor . This includes changes in cell growth, proliferation, differentiation, and apoptosis.

Biochemische Analyse

Biochemical Properties

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its activity and thereby modulating cell death pathways. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole has been shown to interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, the compound can prevent necroptosis, thereby promoting cell survival under stress conditions . Furthermore, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes like RIPK1, blocking their activity . This inhibition can lead to downstream effects on cell signaling pathways, altering gene expression and cellular responses. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with other proteins, either stabilizing or destabilizing them, which further influences cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of necroptosis and other cellular processes, but the exact effects depend on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes like RIPK1 . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with cofactors and other molecules that modulate its activity and stability.

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUERRPRLVSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454120 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107862-65-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles that make them interesting for medicinal chemistry?

A1: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles are bicyclic heterocycles that offer diverse possibilities for structural modifications. Researchers have explored the introduction of aryl and heteroaryl substituents at various positions of the core scaffold. [, ] This flexibility in structural design allows for fine-tuning the compound's properties to target specific biological pathways.

Q2: Can you provide an example of a specific biological target that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated against?

A2: Yes, research has shown that certain 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrate inhibitory activity against ALK5 kinase. [, ] ALK5 kinase plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes, including cell growth and differentiation. Dysregulation of this pathway is implicated in several diseases, making ALK5 kinase an attractive target for drug discovery.

Q3: How does the substitution pattern on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold influence its biological activity?

A3: Structure-activity relationship (SAR) studies have revealed that the type and position of substituents significantly impact the inhibitory activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles against targets like ALK5 kinase. For instance, the presence of aryl or heteroaryl groups at specific positions on the scaffold has been linked to enhanced potency. [, ] These findings underscore the importance of systematic modifications to optimize the biological activity of this class of compounds.

Q4: What synthetic strategies are commonly employed to access diversely substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles?

A4: Several synthetic approaches have been developed, with two notable routes highlighted in the literature:

- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the direct arylation or heteroarylation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core structure through C-H activation, offering a versatile strategy for introducing diverse substituents. []

- Intramolecular Cycloaddition Reactions: Researchers have utilized microwave irradiation to induce intramolecular [3+2] cycloaddition of nitrile-imine intermediates, leading to the formation of the desired 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. [] This approach allows for the construction of structurally complex derivatives, including those with fused rings.

Q5: Beyond their potential therapeutic applications, have 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles been explored for other uses?

A5: Yes, one study highlights the selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a key step in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. [] Penems belong to the β-lactam family of antibiotics, suggesting that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles could serve as valuable intermediates in the preparation of other biologically active compounds.

Q6: Are there any known challenges or limitations associated with the development of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as potential drug candidates?

A6: While the research highlights promising aspects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles, further investigation is necessary to address potential challenges:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

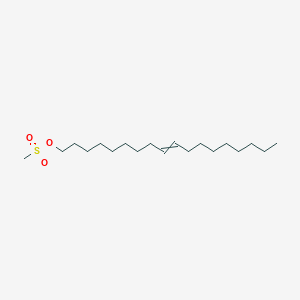

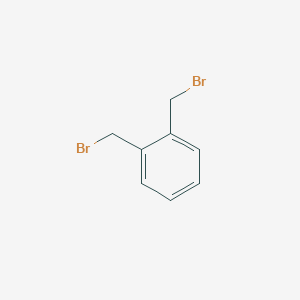

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

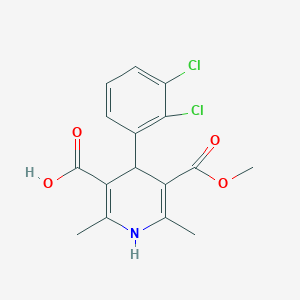

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)